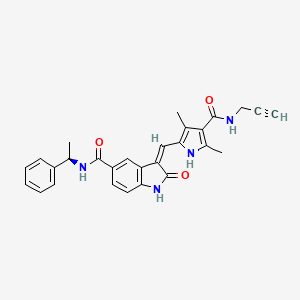

CCG-271423

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H26N4O3 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide |

InChI |

InChI=1S/C28H26N4O3/c1-5-13-29-28(35)25-16(2)24(30-18(25)4)15-22-21-14-20(11-12-23(21)32-27(22)34)26(33)31-17(3)19-9-7-6-8-10-19/h1,6-12,14-15,17,30H,13H2,2-4H3,(H,29,35)(H,31,33)(H,32,34)/b22-15-/t17-/m1/s1 |

InChI Key |

KIHFNNZABDKAOK-JVDNRXPZSA-N |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCC#C)C)/C=C\2/C3=C(C=CC(=C3)C(=O)N[C@H](C)C4=CC=CC=C4)NC2=O |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCC#C)C)C=C2C3=C(C=CC(=C3)C(=O)NC(C)C4=CC=CC=C4)NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CCG-271423: A Technical Guide to a Novel Inhibitor of the RhoA/MRTF-A/SRF Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-271423 is a next-generation small molecule inhibitor targeting the RhoA-mediated MRTF-A/SRF transcriptional pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, proliferation, and fibrosis, and its dysregulation is implicated in various pathologies, including cancer metastasis and fibrotic diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, leveraging available data for its closely related analog, CCG-1423. It details the molecular interactions, cellular effects, and relevant experimental protocols for studying this class of inhibitors.

Introduction

The Ras homolog gene family, member A (RhoA) is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Activated RhoA initiates a signaling cascade that leads to the nuclear translocation of Myocardin-Related Transcription Factor-A (MRTF-A), a potent coactivator of the Serum Response Factor (SRF).[1] The MRTF-A/SRF complex then drives the transcription of genes involved in cytoskeletal organization and cell motility.[1] The inhibitor CCG-1423 was identified through a high-throughput screen for compounds that block this signaling pathway and has become a crucial tool for its study.[1] While specific data for this compound is not extensively available in public literature, it is understood to be a derivative of CCG-1423, and its mechanism of action is presumed to be conserved.

The RhoA/MRTF-A/SRF Signaling Pathway

The signaling cascade initiated by extracellular signals, such as lysophosphatidic acid (LPA), involves the activation of Gα12/13-coupled receptors, which in turn activate RhoA.[2][3] Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cellular G-actin pool upon RhoA activation leads to the release of MRTF-A. Freed from G-actin, MRTF-A translocates to the nucleus, where it binds to SRF and initiates the transcription of target genes.

References

CCG-271423: A Technical Whitepaper on its Function as a Rho/MRTF/SRF Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-271423 is a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis. This compound has demonstrated significant anti-proliferative, anti-migratory, and pro-apoptotic effects in various cancer cell lines, particularly those with high levels of RhoC expression. The primary molecular target of the CCG-1423 series of compounds, to which this compound is related, has been identified as Pirin, an iron-dependent cofactor involved in transcriptional regulation. This document provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound and its analogs, presenting key quantitative data and detailed experimental protocols.

Introduction

The Rho family of small GTPases, including RhoA and RhoC, are key regulators of the actin cytoskeleton. Dysregulation of Rho signaling is implicated in numerous pathologies, including cancer metastasis and fibrosis.[1] The Rho pathway culminates in the activation of the transcription factor SRF, which, in conjunction with its co-activator MRTF, drives the expression of genes involved in cell motility, adhesion, and proliferation.[1][2]

CCG-1423, a precursor to this compound, was identified through a high-throughput screen for inhibitors of the Rho/MRTF/SRF pathway.[1][2] Subsequent studies have elucidated its mechanism of action and demonstrated its efficacy in preclinical models of cancer and fibrosis.[1] This whitepaper will delve into the technical details of this compound's function, providing researchers with the necessary information to utilize this compound as a tool for investigating Rho/MRTF/SRF signaling and as a potential therapeutic lead.

Mechanism of Action

This compound and its analogs exert their inhibitory effects on the Rho/MRTF/SRF pathway through a multi-faceted mechanism. The primary modes of action are:

-

Inhibition of MRTF-A Nuclear Translocation: CCG-1423 has been shown to block the nuclear localization of MRTF-A.[3][4] It is believed to achieve this by disrupting the interaction between MRTF-A and the importin α/β1 complex, which is responsible for transporting MRTF-A into the nucleus.[5]

-

Direct Binding to Pirin: Affinity isolation-based target identification efforts have revealed that the CCG-1423 series of compounds, including analogs like CCG-222740 and CCG-257081, directly bind to the transcriptional cofactor Pirin. Pirin has been shown to modulate MRTF/SRF-dependent gene expression.

The inhibition of MRTF-A nuclear import and the modulation of Pirin activity collectively lead to the downstream suppression of SRF-mediated gene transcription.

Quantitative Data

The following tables summarize the key quantitative data reported for CCG-1423 and its analogs.

Table 1: In Vitro Efficacy of CCG-1423

| Assay | Cell Line | Parameter | Value | Reference |

| SRE-Luciferase Reporter | PC-3 | IC50 | 1 - 5 µmol/L | |

| RhoA/C Signaling | - | IC50 | 1.5 µM | [6] |

| DNA Synthesis (LPA-induced) | PC-3 | Inhibition | < 1 µmol/L | [2][7] |

| Cell Growth | PC-3 | IC50 | 1 µM | [6] |

| Cell Growth | A375M2 (high RhoC) | Inhibition | Nanomolar | [2][7] |

| Cell Growth | SK-Mel-147 (high RhoC) | Inhibition | Nanomolar | [2][7] |

Table 2: Binding Affinity of CCG-1423 Analogs to Pirin

| Compound | Method | Binding Affinity (Kd) | Reference |

| CCG-222740 | Isothermal Titration Calorimetry | 4.3 µM | [1] |

| CCG-257081 | Isothermal Titration Calorimetry | 8.5 µM | [1] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and the workflows of key experiments used to characterize its function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

SRE-Luciferase Reporter Assay

This assay is used to quantify the activity of the Rho/MRTF/SRF signaling pathway.

Materials:

-

HEK293T or PC-3 cells

-

SRE.L-luciferase reporter plasmid

-

Constitutively active Gα12/13 or RhoA/C expression plasmid (activators)

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.

-

Co-transfect the cells with the SRE.L-luciferase reporter plasmid, the activator plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 4-6 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percent inhibition of SRE.L-luciferase activity for each concentration of this compound and determine the IC50 value.

Cell Viability/Proliferation Assay (WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., PC-3, A375M2)

-

This compound

-

WST-1 reagent

-

96-well plate

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the cells for the desired period (e.g., 72 hours).

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of viable cells compared to the vehicle-treated control.

Matrigel Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel

-

Cancer cell lines

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Protocol:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Harvest and resuspend the cancer cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Add various concentrations of this compound or a vehicle control to the upper chamber.

-

Incubate the plate for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.

-

Count the number of invaded cells in several random fields under a microscope.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner of apoptosis.

Materials:

-

Melanoma cell lines (e.g., A375M2)

-

This compound

-

Caspase-3 colorimetric or fluorometric assay kit

-

Cell lysis buffer

-

Microplate reader

Protocol:

-

Seed cells in a 6-well plate and treat them with this compound or a vehicle control for the desired time.

-

Induce apoptosis if necessary, depending on the experimental design.

-

Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.

-

Determine the protein concentration of the lysates.

-

Add an equal amount of protein from each lysate to the wells of a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity compared to the vehicle-treated control.

Conclusion

This compound is a potent and specific inhibitor of the Rho/MRTF/SRF signaling pathway. Its ability to block the nuclear translocation of MRTF-A and interact with Pirin makes it a valuable tool for studying the intricate mechanisms of this pathway. The quantitative data and detailed experimental protocols provided in this whitepaper offer a solid foundation for researchers to effectively utilize this compound in their investigations into cancer, fibrosis, and other diseases driven by dysregulated Rho signaling. Further research into the therapeutic potential of this compound and its analogs is warranted.

References

- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. snapcyte.com [snapcyte.com]

- 6. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

CCG-271423: A Potent and Selective GRK5 Inhibitor for Research and Drug Development

An In-depth Technical Guide

Abstract

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Its involvement in pathological cardiac hypertrophy and other disease states has positioned it as a compelling target for therapeutic intervention. CCG-271423 has emerged as a potent and highly selective inhibitor of GRK5. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GRK5 and the development of related therapeutics.

Introduction to GRK5

GRK5 is a member of the G protein-coupled receptor kinase family, which is responsible for the phosphorylation of activated GPCRs, leading to their desensitization and internalization. Beyond this canonical function at the plasma membrane, GRK5 possesses non-canonical signaling roles within the cell nucleus. In cardiomyocytes, GRK5 can translocate to the nucleus in response to hypertrophic stimuli.[1][2] This nuclear localization is a key event in the progression of pathological cardiac hypertrophy.[1] Once in the nucleus, GRK5 can phosphorylate transcription factors such as NFAT (nuclear factor of activated T-cells) and MEF2 (myocyte enhancer factor 2), leading to the expression of pro-hypertrophic genes.[2]

This compound: A Selective GRK5 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for GRK5. Its inhibitory activity is significantly greater for GRK5 compared to other kinases, including the closely related GRK2, making it a valuable tool for dissecting the specific roles of GRK5 in cellular processes.

Quantitative Data

The inhibitory potency of this compound against GRK5 and its selectivity over GRK2 are summarized in the table below.

| Target Kinase | IC50 (µM) | Reference |

| GRK5 | 0.0021 | [2] |

| GRK2 | 44 | [2] |

Table 1: Inhibitory activity of this compound against GRK5 and GRK2.

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of GRK5. This inhibition impacts both the canonical and non-canonical signaling pathways of GRK5.

Canonical GRK5 Signaling Pathway

In its canonical role, GRK5 phosphorylates agonist-bound GPCRs at the cell membrane, initiating a process of desensitization. By inhibiting GRK5, this compound can modulate the signaling of various GPCRs.

Non-Canonical GRK5 Signaling Pathway

The non-canonical, nuclear actions of GRK5 are implicated in pathological cardiac hypertrophy. This compound, by inhibiting GRK5, can prevent the downstream consequences of this pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize GRK5 inhibitors like this compound.

GRK5 Kinase Assay (for IC50 Determination)

This protocol describes a common method for determining the in vitro potency of an inhibitor against GRK5.

Materials:

-

Recombinant human GRK5 enzyme

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate (e.g., casein)

-

ATP (spiked with [γ-³²P]ATP for radiometric assay, or unlabeled for luminescence-based assays)

-

This compound

-

96- or 384-well assay plates

-

Phosphocellulose paper and scintillation counter (for radiometric assay)

-

ADP-Glo™ Kinase Assay kit and luminometer (for luminescence-based assay)

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In each well of the assay plate, combine the GRK5 enzyme, the substrate, and the diluted this compound (or vehicle control).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction.

-

Detect the amount of substrate phosphorylation:

-

Radiometric: Spot a portion of the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cardiomyocyte Contractility Assay

This assay assesses the effect of this compound on the contractile function of cardiomyocytes.

Materials:

-

Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes

-

Appropriate cell culture medium and plates

-

Video microscopy setup with a high-speed camera

-

Software for motion vector analysis

-

This compound

Procedure:

-

Plate cardiomyocytes on a suitable culture dish and allow them to form a spontaneously contracting monolayer.

-

Acquire baseline video recordings of cardiomyocyte contractions.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

After a defined incubation period, acquire video recordings of the treated cells.

-

Analyze the videos using software that tracks the motion of the cardiomyocytes.

-

Quantify parameters of contractility, such as contraction amplitude, velocity, and duration.

-

Compare the contractility parameters of treated cells to the baseline and vehicle-treated controls.

Intracellular Calcium Transient Measurement

This protocol measures the effect of this compound on the intracellular calcium dynamics that are coupled to cardiomyocyte contraction.

Materials:

-

Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Fluorescence microscopy setup with a system for rapid image acquisition (e.g., confocal microscope with line-scanning capabilities)

-

Image analysis software

-

This compound

Procedure:

-

Culture cardiomyocytes on glass-bottom dishes suitable for high-resolution imaging.

-

Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Mount the dish on the microscope stage and perfuse with a physiological buffer.

-

Record baseline calcium transients from spontaneously contracting or electrically paced cardiomyocytes.

-

Introduce this compound at desired concentrations into the perfusion buffer.

-

Record calcium transients in the presence of the inhibitor.

-

Analyze the recorded fluorescence signals to determine key parameters of the calcium transient, including amplitude, rise time, and decay kinetics.

-

Compare the calcium transient parameters before and after the application of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GRK5. Its high potency and selectivity enable researchers to specifically probe GRK5 function in a variety of experimental systems. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the discovery of novel GRK5 inhibitors. As our understanding of the multifaceted roles of GRK5 in disease continues to grow, selective inhibitors like this compound will be instrumental in the development of new therapeutic strategies.

References

The Biological Role of CCG-271423: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-271423 has emerged as a potent and highly selective inhibitor of G protein-coupled receptor kinase 5 (GRK5), a key regulator of cardiac signaling. This technical guide provides a comprehensive overview of the biological role of this compound, summarizing its known biochemical activity and exploring its physiological effects within the context of GRK5 function in cardiomyocytes. The information presented herein is intended to support further research and drug development efforts targeting GRK5-mediated pathways in cardiovascular diseases.

Core Concepts: Understanding GRK5 and its Inhibition by this compound

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a dual role in cellular signaling. Its canonical function involves the phosphorylation of activated G protein-coupled receptors (GPCRs), leading to their desensitization and internalization. Beyond this, GRK5 possesses non-canonical functions, particularly within the nucleus, where it can directly influence gene transcription associated with pathological cardiac hypertrophy.

This compound is a small molecule inhibitor designed to selectively target GRK5. Its mechanism of action is centered on its high-affinity binding to the ATP-binding pocket of GRK5, thereby preventing the phosphorylation of its substrates.

Quantitative Data: Inhibitory Potency and Selectivity of this compound

The efficacy of this compound as a GRK5 inhibitor is defined by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. The selectivity of this compound is demonstrated by comparing its IC50 value for GRK5 to that of other closely related kinases, such as GRK2.

| Target Kinase | IC50 (µM) | Reference |

| GRK5 | 0.0021 | [1] |

| GRK2 | 44 | [1] |

This table clearly illustrates the high potency and selectivity of this compound for GRK5 over GRK2.

Biological Effects of this compound in Cardiomyocytes

The primary reported biological effect of this compound is the inhibition of cardiomyocyte contractility and a corresponding decrease in intracellular calcium (Ca2+) transients.[1] This observation is consistent with the role of GRK5 in regulating cardiac function.

Signaling Pathways Modulated by GRK5

While direct experimental evidence detailing the modulation of specific signaling pathways by this compound is not yet available in the public domain, the known functions of its target, GRK5, provide a strong framework for its expected biological role.

Canonical Signaling (GPCR Desensitization):

By inhibiting GRK5, this compound is expected to prevent the desensitization of various GPCRs in cardiomyocytes, such as β-adrenergic receptors. This could lead to sustained signaling downstream of these receptors.

Non-Canonical Signaling (Nuclear Actions):

A critical aspect of GRK5's pathological role in the heart is its translocation to the nucleus upon hypertrophic stimuli. In the nucleus, GRK5 participates in signaling cascades that promote cardiac hypertrophy, fibrosis, and inflammation. Key downstream pathways include the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). By inhibiting GRK5, this compound is hypothesized to block these detrimental nuclear signaling events.

Experimental Protocols

While specific published protocols detailing the use of this compound are not currently available, the following are generalized methodologies for key experiments relevant to assessing its biological role.

In Vitro Kinase Assay

Objective: To determine the IC50 of this compound against GRK5 and other kinases.

Methodology:

-

Reagents: Recombinant human GRK5, kinase buffer, ATP, substrate peptide (e.g., casein), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add GRK5, the substrate peptide, and the kinase buffer.

-

Add the different concentrations of this compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Cardiomyocyte Contractility Assay

Objective: To measure the effect of this compound on the contractility of isolated cardiomyocytes.

Methodology:

-

Cell Preparation: Isolate primary adult ventricular cardiomyocytes or use cultured cardiomyocytes (e.g., iPSC-derived).

-

Equipment: IonOptix or similar system for measuring sarcomere length and cell shortening.

-

Procedure:

-

Perfuse the cardiomyocytes with a Tyrode's solution.

-

Electrically pace the cells to induce contractions.

-

Record baseline contractility (sarcomere length, percentage of shortening, velocity of shortening/relaxation).

-

Introduce this compound at various concentrations to the perfusion solution.

-

Record changes in contractility parameters.

-

-

Data Analysis: Compare the contractility parameters before and after the application of this compound.

Calcium Transient Measurement

Objective: To assess the impact of this compound on intracellular calcium dynamics in cardiomyocytes.

Methodology:

-

Cell Preparation: Load isolated or cultured cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Equipment: A fluorescence microscopy system equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation/emission (for Fluo-4).

-

Procedure:

-

Mount the dye-loaded cells on the microscope stage and perfuse with Tyrode's solution.

-

Electrically pace the cells to elicit calcium transients.

-

Record baseline calcium transients (amplitude, decay kinetics).

-

Apply this compound to the perfusion solution.

-

Record the changes in calcium transient characteristics.

-

-

Data Analysis: Analyze the changes in the amplitude and kinetics of the calcium transients in the presence of this compound.

Conclusion

This compound is a valuable research tool for elucidating the multifaceted roles of GRK5 in cardiac physiology and pathophysiology. Its high potency and selectivity make it a precise probe for dissecting GRK5-mediated signaling events. The primary observed effects on cardiomyocyte contractility and calcium handling underscore its potential as a modulator of cardiac function. Future research utilizing this compound to explore its impact on downstream nuclear signaling pathways, such as those involving NFAT and NF-κB, will be crucial in fully understanding its therapeutic potential for conditions like heart failure and hypertrophic cardiomyopathy. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the intricate biological role of this promising GRK5 inhibitor.

References

Preliminary Findings on CCG-271423 and a Potential Alternative

Conversely, a significant amount of research exists for a similarly named compound, CCG-1423 . It is possible that "CCG-271423" may be a typographical error, and the intended subject of inquiry is CCG-1423, a well-documented inhibitor of the RhoA signaling pathway.

Overview of the More Extensively Studied CCG-1423

CCG-1423 is a small molecule inhibitor that targets the transcriptional activity mediated by the Myocardin-Related Transcription Factor A (MRTF-A).[2] Its mechanism of action involves preventing the nuclear import of MRTF-A, thereby disrupting the downstream gene expression regulated by the Serum Response Factor (SRF).[2][3] This compound and its derivatives have been shown to have a broad impact on transcription, including the reduction of global RNA synthesis and the inhibition of transcriptional responses to stimuli like heat shock.[4]

The inhibitory effects of CCG-1423 have been observed in various pathological processes, including:

-

Cancer Progression: It has been shown to suppress cancer cell migration and invasion, particularly in cell lines with high levels of RhoC expression.[2][3] CCG-1423 can also selectively induce apoptosis in certain melanoma cell lines.[3]

-

Tissue Fibrosis: The compound is recognized for its anti-fibrotic properties.[2]

-

Atherosclerosis: Research indicates that CCG-1423 can inhibit the development of atherosclerotic lesions.[2]

Given the extensive documentation available for CCG-1423, a detailed technical guide on its effects, including data presentation, experimental protocols, and signaling pathway diagrams, can be compiled.

We recommend confirming whether the interest lies in this compound, for which information is sparse, or if a comprehensive report on the widely studied CCG-1423 would be more beneficial. Should you wish to proceed with a report on CCG-1423, a full in-depth guide can be provided.

References

- 1. chemscene.com [chemscene.com]

- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCG-1423-derived compounds reduce global RNA synthesis and inhibit transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]

CCG-271423: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-271423 has been identified as a potent and selective inhibitor of G protein-coupled receptor kinase 5 (GRK5), a key regulator of G protein-coupled receptor (GPCR) signaling. This document provides a comprehensive technical overview of the target identification and validation of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information presented is intended to support further research and development of this and related compounds.

Target Identification: G Protein-Coupled Receptor Kinase 5 (GRK5)

Initial investigations and database searches revealed that this compound is a potent and selective inhibitor of G protein-coupled receptor kinase 5 (GRK5)[1][2][3][4][5][6][7][8][9]. GRK5 is a member of the serine/threonine kinase family that plays a crucial role in the phosphorylation and subsequent desensitization of activated GPCRs[2][7][10][11]. Dysregulation of GRK5 activity has been implicated in various pathological conditions, including heart failure and cancer, making it an attractive therapeutic target[1][2][3][5][7][12].

This compound belongs to a class of inhibitors developed from an indolinone scaffold, which was derived from the multi-kinase inhibitor sunitinib[2][12]. The selectivity of these compounds for GRK5 over other kinases, such as the closely related GRK2, is a key feature for their therapeutic potential.

Target Validation and Quantitative Data

The validation of GRK5 as the target of this compound is supported by its potent in vitro inhibitory activity. While specific data for this compound is available from commercial suppliers, the primary literature provides extensive data on closely related analogues, which share the same core scaffold and mechanism of action.

Table 1: In Vitro Inhibitory Activity of this compound and Related Analogs against GRK5 and GRK2

| Compound | Target | IC50 (µM) | Selectivity (GRK2/GRK5) | Reference |

| This compound | GRK5 | 0.0021 | ~20,952 | [3][4][6][8] |

| GRK2 | 44 | [3][4][6][8] | ||

| Analog 5a | GRK5 | 0.015 ± 0.02 | >73 | [2] |

| GRK2 | 1.1 ± 0.7 | [2] | ||

| Analog 9j (CCG-273441) | GRK5 | 0.0038 ± 0.001 | 1300 | [2] |

| GRK2 | 4.8 ± 3 | [2] | ||

| Sunitinib | GRK5 | 0.83 ± 0.7 | 150 | [2] |

| GRK2 | 130 ± 200 | [2] |

Note: Data for analogs 5a, 9j, and Sunitinib are presented as mean ± SD.

The high potency and selectivity of this compound for GRK5 over GRK2 are critical for minimizing off-target effects, as GRK2 is involved in distinct physiological processes.

Mechanism of Action: Covalent Inhibition

Research on the indolinone scaffold suggests a covalent mechanism of inhibition for this class of compounds[2]. These inhibitors are designed to target a unique cysteine residue, Cys474, located in the active site of GRK5. This residue is not present in the GRK2 subfamily, providing a structural basis for the observed selectivity[2]. The interaction involves the formation of a covalent bond between the inhibitor and the cysteine residue, leading to irreversible inactivation of the kinase.

Figure 1. Proposed covalent inhibition mechanism of this compound with GRK5.

Signaling Pathway

This compound, by inhibiting GRK5, modulates the signaling of G protein-coupled receptors. In the context of cardiomyocytes, this leads to alterations in calcium transients and contractility[8]. The canonical GPCR signaling pathway involves receptor activation, G protein coupling, and subsequent desensitization mediated by GRKs.

Figure 2. GPCR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

GRK5 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of inhibitors like this compound[10][11].

Materials:

-

GRK5 Kinase Enzyme System

-

ADP-Glo™ Kinase Assay Kit

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

-

Substrate (e.g., casein)

-

ATP

-

This compound (or other test compounds)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer with 5% DMSO.

-

In a 384-well plate, add 1 µl of the inhibitor solution (or 5% DMSO for control).

-

Add 2 µl of GRK5 enzyme diluted in kinase buffer.

-

Add 2 µl of a substrate/ATP mixture.

-

Incubate the reaction at room temperature for 120 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Figure 3. Workflow for the GRK5 Kinase Activity Assay.

Cardiomyocyte Contractility Assay

This protocol provides a general framework for assessing the effect of this compound on cardiomyocyte contractility, as mentioned in the compound's description[8][13][14].

Materials:

-

Isolated primary cardiomyocytes (adult, neonatal, or hiPSC-derived)

-

Culture medium and appropriate buffers

-

Microscope with a high-speed digital camera

-

Field stimulator for electrical pacing

-

Image analysis software (e.g., CONTRACTIONWAVE)

-

This compound

Procedure:

-

Plate isolated cardiomyocytes in a suitable culture dish or chamber slide.

-

Allow cells to attach and establish a regular beating rhythm.

-

Place the culture dish on the microscope stage, equipped with a field stimulator.

-

Pace the cardiomyocytes at a physiological frequency (e.g., 0.5-1 Hz).

-

Record baseline contractility videos, capturing several contraction-relaxation cycles.

-

Introduce this compound at the desired concentration to the culture medium.

-

After an appropriate incubation period, record videos of cardiomyocyte contractility in the presence of the compound.

-

Use image analysis software to measure contractility parameters such as:

-

Peak shortening (% of resting cell length)

-

Maximal velocity of contraction (+dL/dt)

-

Maximal velocity of relaxation (-dL/dt)

-

Time to peak contraction

-

Time to 90% relaxation

-

-

Compare the contractility parameters before and after the addition of this compound to determine its effect.

Figure 4. Workflow for the Cardiomyocyte Contractility Assay.

Conclusion

This compound is a potent and highly selective covalent inhibitor of GRK5. Its mechanism of action, targeting a unique cysteine residue in the GRK5 active site, provides a strong rationale for its selectivity. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound in diseases where GRK5 is dysregulated, such as heart failure and certain cancers. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. hitchhikers.science.purdue.edu [hitchhikers.science.purdue.edu]

- 2. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a new class of potent and highly selective G protein-coupled receptor kinase 5 inhibitors and structural insight from crystal structures of inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. promega.com [promega.com]

- 11. promega.jp [promega.jp]

- 12. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ncardia.com [ncardia.com]

exploring the selectivity profile of CCG-271423

An In-depth Technical Guide to the Selectivity Profile of CCG-1423

Introduction

CCG-1423 is a small molecule inhibitor that has garnered significant interest for its potent activity against the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis, making it an attractive target for therapeutic intervention in diseases such as cancer and fibrosis.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of CCG-1423, detailing its molecular interactions, and providing experimental methodologies for its characterization.

Selectivity Profile of CCG-1423

Initial studies identified CCG-1423 as an inhibitor of the RhoA-mediated transcriptional signaling cascade.[2] Subsequent research has further elucidated its molecular targets, revealing a more complex selectivity profile than initially understood. While a broad, quantitative selectivity panel screening against a wide range of kinases or receptors is not publicly available, the existing data points to a relatively specific mode of action.

Primary Targets and Binding Affinities

The inhibitory activity of CCG-1423 is attributed to its direct interaction with at least two key proteins: Pirin and RPEL-containing proteins, most notably Myocardin-Related Transcription Factor A (MRTF-A).

| Target | Method | Affinity (KD) / Potency (IC50) | Reference |

| Pirin | Isothermal Titration Calorimetry (ITC) | 4.3 µM (for analogue CCG-222740) | [1] |

| MRTF-A | Pull-down assay with CCG-1423 Sepharose | Direct binding demonstrated | [4] |

| RhoA/C signaling (SRE-luciferase reporter) | Cell-based assay | IC50 = 1.5 µM | [5] |

| PC-3 cell growth (LPA-stimulated) | Cell-based assay | IC50 = 1 µM | [5] |

Off-Target Profile

While comprehensive off-target screening data is limited, studies have shown that CCG-1423 does not inhibit the binding of monomeric G-actin to MRTF-A.[4] This suggests a degree of specificity in its interaction with the MRTF-A protein complex.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and mechanism of action of CCG-1423.

1. Serum Response Element (SRE) Luciferase Reporter Assay

This assay is fundamental for quantifying the inhibitory effect of CCG-1423 on the MRTF/SRF signaling pathway.

-

Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

-

Reagents:

-

SRE-luciferase reporter plasmid (containing SRF binding sites).

-

Expression plasmid for a constitutively active form of a Rho GTPase (e.g., Gα12Q231L or RhoA-G14V) to stimulate the pathway.

-

Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Transfection reagent (e.g., Lipofectamine).

-

CCG-1423 (or other test compounds).

-

Dual-luciferase reporter assay system.

-

-

Protocol:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the SRE-luciferase reporter plasmid, the constitutively active Rho GTPase expression plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CCG-1423 or vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of CCG-1423 to determine the IC50 value.

-

2. Affinity Pull-Down Assay with CCG-1423 Sepharose

This assay is used to identify proteins that directly bind to CCG-1423.

-

Reagents:

-

CCG-1423-coupled Sepharose beads.

-

Control Sepharose beads (not coupled to CCG-1423).

-

Cell lysate from cells expressing the protein of interest (e.g., MRTF-A).

-

Lysis buffer (e.g., containing non-ionic detergent like NP-40).

-

Wash buffer.

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Antibodies for western blot analysis.

-

-

Protocol:

-

Prepare cell lysates from cells overexpressing the target protein (e.g., Flag-tagged MRTF-A).

-

Pre-clear the lysate by incubating with control Sepharose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with CCG-1423-coupled Sepharose beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a western blot analysis using an antibody specific to the protein of interest to confirm its binding to CCG-1423.

-

3. Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to quantitatively measure the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between a small molecule and a protein.

-

Instrumentation: Isothermal Titration Calorimeter.

-

Samples:

-

Purified recombinant protein (e.g., Pirin) in a suitable buffer.

-

CCG-1423 (or analogue) dissolved in the same buffer.

-

-

Protocol:

-

Prepare a solution of the purified protein in the sample cell of the calorimeter.

-

Prepare a solution of the CCG-1423 compound in the injection syringe at a concentration typically 10-20 times higher than the protein concentration.

-

Perform a series of small, sequential injections of the CCG-1423 solution into the protein solution while monitoring the heat change associated with each injection.

-

The raw data (heat released or absorbed per injection) is integrated and plotted against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, ΔH, and ΔS of the interaction.

-

Signaling Pathway and Experimental Workflow Visualizations

RhoA/ROCK Signaling Pathway

Caption: The RhoA/ROCK signaling cascade leading to cytoskeletal changes.

MRTF/SRF Signaling Pathway and Point of Inhibition by CCG-1423

Caption: The MRTF/SRF pathway and the inhibitory action of CCG-1423.

Experimental Workflow for SRE-Luciferase Assay

Caption: Workflow for the SRE-luciferase reporter gene assay.

CCG-1423 is a valuable chemical probe for studying the Rho/MRTF/SRF signaling pathway. Its selectivity appears to be driven by its interaction with Pirin and RPEL-containing proteins like MRTF-A, leading to the inhibition of MRTF-A nuclear import and subsequent downstream gene transcription. While a comprehensive off-target profile remains to be fully elucidated, the available data suggests a specific mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting this critical signaling cascade.

References

- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

The Potential Role of Rho/MRTF/SRF Pathway Inhibition in Cardiomyocyte Contractility: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no direct studies investigating the specific compound CCG-271423 and its role in cardiomyocyte contractility have been identified. This guide will, therefore, focus on the well-established role of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway in cardiac muscle function and the effects of the closely related and well-documented inhibitor, CCG-1423, and its derivatives. This information provides a foundational framework for hypothesizing the potential impact of novel inhibitors of this pathway, such as a putative this compound, on cardiomyocyte contractility.

Introduction: The Rho/MRTF/SRF Pathway in Cardiac Physiology and Disease

The Rho family of small GTPases, particularly RhoA, plays a pivotal role in regulating the actin cytoskeleton. In cardiomyocytes, the integrity and dynamic remodeling of the actin cytoskeleton are intrinsically linked to cellular structure, force generation, and signal transduction. The RhoA signaling cascade is a critical regulator of cardiomyocyte identity and function. A key downstream effector pathway of RhoA is the MRTF/SRF transcriptional program.

This pathway is activated by changes in actin dynamics. In its inactive state, MRTF-A is bound to monomeric G-actin in the cytoplasm. Upon RhoA activation, which promotes the polymerization of G-actin into filamentous F-actin, MRTF-A is released and translocates to the nucleus. In the nucleus, MRTF-A acts as a co-activator for SRF, driving the transcription of genes involved in cytoskeletal organization, muscle contraction, and fibrotic responses.

Dysregulation of the Rho/MRTF/SRF pathway has been implicated in various cardiovascular pathologies, including cardiac hypertrophy, fibrosis, and heart failure. Consequently, this pathway has emerged as a promising target for therapeutic intervention.

CCG-1423 and Its Derivatives: Probes for the Rho/MRTF/SRF Pathway

CCG-1423 is a well-characterized small molecule inhibitor of the Rho/MRTF/SRF signaling pathway.[1][2] It has been shown to block the nuclear translocation of MRTF-A, thereby inhibiting SRF-mediated gene transcription.[1] While much of the research on CCG-1423 has been in the context of cancer and fibrosis, its utility in cardiovascular research is becoming increasingly apparent.

A study on a derivative, CCG-1423-8u, demonstrated its therapeutic potential in a mouse model of dilated cardiomyopathy (DCM).[3] In this model, overactivation of SRF-regulated genes was observed. Treatment with CCG-1423-8u reduced the expression of these target genes and delayed the onset of cardiac dysfunction, suggesting that inhibiting the MRTF/SRF pathway could be beneficial in certain forms of heart disease.[3]

Hypothesized Role of Rho/MRTF/SRF Inhibition in Cardiomyocyte Contractility

Given the central role of the actin cytoskeleton and contractile proteins in cardiomyocyte function, inhibition of the Rho/MRTF/SRF pathway could have profound effects on contractility. However, the exact nature of these effects is likely to be complex and context-dependent.

-

Potential for Negative Inotropy: The SRF transcription factor regulates the expression of numerous sarcomeric and cytoskeletal proteins essential for force generation. Chronic inhibition of this pathway could lead to a reduction in the expression of these key contractile components, potentially resulting in a negative inotropic effect (decreased contractility).

-

Modulation of Pathological Remodeling: In disease states characterized by excessive actin cytoskeletal remodeling and fibrosis, such as hypertrophic and dilated cardiomyopathies, inhibiting the Rho/MRTF/SRF pathway could be beneficial. By preventing the pathological gene expression program, inhibitors like CCG-1423 and its analogs might preserve cardiomyocyte function and improve overall cardiac performance in the long term.

-

Acute vs. Chronic Effects: The immediate effects of inhibiting this pathway on contractility might differ from the long-term consequences. Acute inhibition may have minimal immediate impact on the function of existing contractile proteins, while chronic inhibition would affect the synthesis of new proteins.

Further research is imperative to delineate the precise effects of targeting the Rho/MRTF/SRF pathway on cardiomyocyte contractility in both healthy and diseased states.

Experimental Protocols for Assessing Cardiomyocyte Contractility

To investigate the effects of a novel compound like a hypothetical this compound on cardiomyocyte contractility, a variety of established in vitro methods can be employed.

Cardiomyocyte Isolation and Culture

-

Neonatal Ventricular Cardiomyocytes: Hearts are harvested from 1- to 2-day-old neonatal rats or mice. The ventricles are minced and subjected to enzymatic digestion, typically using a combination of trypsin and collagenase, to dissociate the cells. Cardiomyocytes are then purified from fibroblasts by pre-plating and cultured on extracellular matrix-coated surfaces (e.g., fibronectin or laminin).

-

Adult Ventricular Cardiomyocytes: Adult hearts are rapidly excised and cannulated for retrograde perfusion via the aorta on a Langendorff apparatus.[4] The heart is first perfused with a calcium-free buffer to wash out the blood and relax the tissue, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.[4] The digested ventricular tissue is then minced and gently triturated to release individual, rod-shaped cardiomyocytes.

-

Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): hiPSCs are differentiated into cardiomyocytes using established protocols involving the timed application of growth factors that mimic embryonic development (e.g., activin A, BMP4, and Wnt inhibitors).[5][6] These cells can be cultured as monolayers or in 3D engineered heart tissues.[5][7]

Measurement of Cardiomyocyte Contractility

-

Video-Based Edge Detection: This is a widely used technique where a high-speed camera captures images of contracting cardiomyocytes.[6] Software then tracks the movement of the cell edges to determine parameters such as the amplitude and velocity of shortening and relaxation.

-

Traction Force Microscopy: Cardiomyocytes are cultured on a flexible substrate embedded with fluorescent beads.[8] As the cell contracts, it deforms the substrate, causing displacement of the beads. By tracking the bead movement, the contractile forces generated by the cell can be calculated.

-

Micropatterned Single Cells: To better mimic the in vivo rectangular shape of cardiomyocytes and promote myofibril alignment, cells can be cultured on micropatterned substrates.[8] This allows for more standardized and reproducible measurements of contractility.

Measurement of Intracellular Calcium Transients

Since cardiomyocyte contraction is triggered by a transient rise in intracellular calcium, it is crucial to measure calcium handling simultaneously with contractility.

-

Fluorescent Calcium Indicators: Cardiomyocytes are loaded with a calcium-sensitive fluorescent dye, such as Fura-2, Fluo-4, or Rhod-2.[9][10] Upon excitation with the appropriate wavelength of light, the dye's fluorescence intensity changes in proportion to the intracellular calcium concentration. A high-speed imaging system is used to capture these changes during contraction.[9][10]

-

Genetically Encoded Calcium Indicators (GECIs): Alternatively, cardiomyocytes can be engineered to express GECIs like GCaMP.[10] These are proteins that fluoresce upon binding to calcium.

Data Presentation

Quantitative data from contractility and calcium transient experiments should be summarized in tables to facilitate comparison between control and compound-treated groups.

Table 1: Effects of a Hypothetical Compound on Cardiomyocyte Contractility Parameters

| Parameter | Control | Compound (Dose 1) | Compound (Dose 2) |

| Contraction Amplitude (% of cell length) | |||

| Peak Shortening Velocity (µm/s) | |||

| Time to Peak Contraction (ms) | |||

| Relaxation Velocity (µm/s) | |||

| Time to 90% Relaxation (ms) | |||

| Beating Frequency (Hz) |

Table 2: Effects of a Hypothetical Compound on Cardiomyocyte Calcium Transients

| Parameter | Control | Compound (Dose 1) | Compound (Dose 2) |

| Calcium Transient Amplitude (F/F0) | |||

| Time to Peak Calcium (ms) | |||

| Calcium Transient Duration at 50% (ms) | |||

| Calcium Decay Tau (ms) |

Visualizations: Signaling Pathways and Experimental Workflows

Rho/MRTF/SRF Signaling Pathway in Cardiomyocytes

Caption: The Rho/MRTF/SRF signaling pathway in cardiomyocytes.

Experimental Workflow for Assessing Compound Effects on Cardiomyocyte Contractility

Caption: Workflow for analyzing compound effects on contractility.

Conclusion and Future Directions

The Rho/MRTF/SRF signaling pathway is a critical regulator of cardiomyocyte gene expression and function. While direct evidence for the role of this compound in cardiomyocyte contractility is currently lacking, studies on the related inhibitor CCG-1423 and its derivatives suggest that targeting this pathway holds therapeutic potential for certain cardiac diseases. Future research should focus on synthesizing and characterizing novel inhibitors like a potential this compound and rigorously evaluating their effects on cardiomyocyte contractility and calcium homeostasis using the established protocols outlined in this guide. Such studies will be crucial in determining the viability of the Rho/MRTF/SRF pathway as a drug target for heart failure and other cardiomyopathies.

References

- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JCI Insight - Targeting MRTF/SRF in CAP2-dependent dilated cardiomyopathy delays disease onset [insight.jci.org]

- 4. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigation of CCG-271423 in Heart Failure Models: A Preliminary Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the direct investigation of CCG-271423 in heart failure models is limited. This document summarizes the currently accessible data and provides a speculative framework based on related compounds. Further empirical research is necessary to validate these initial findings and hypotheses.

Introduction

This compound is a compound with emergent interest in cellular signaling pathways. While direct, in-depth studies in the context of heart failure are not yet prevalent in the public domain, preliminary information suggests potential mechanisms that could be relevant to cardiac pathophysiology. This technical guide aims to consolidate the existing data on this compound and related compounds, offering a foundational understanding for researchers in cardiovascular drug discovery.

Compound Profile: this compound

Based on available chemical data, this compound is identified as a chemical reagent. One source indicates it functions as a click chemistry reagent containing an Alkyne group, suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing Azide groups[1].

A key piece of information suggests that this compound inhibits cardiomyocyte contractility and reduces Ca2+ transience[1]. This finding, though preliminary, points towards a potential role in modulating cardiac function. Dysregulation of calcium cycling is a hallmark of heart failure, and compounds that can modulate this process are of significant therapeutic interest.

Potential Mechanism of Action: Insights from a Related Compound

While information on this compound's direct targets in cardiomyocytes is scarce, data on a structurally related compound, (R)-CCG-1423, may offer valuable clues. (R)-CCG-1423 is characterized as an inhibitor of the RhoA signaling pathway[2]. The RhoA pathway is a critical regulator of various cellular processes, including stress fiber formation, cell adhesion, and gene transcription, many of which are implicated in the pathogenesis of heart failure.

Given the potential structural similarities, it is hypothesized that this compound might also exert its effects through the inhibition of RhoA-mediated signaling in cardiac cells.

Hypothetical Signaling Pathway in Cardiomyocytes

The following diagram illustrates the putative mechanism of action of a RhoA inhibitor in the context of cardiac signaling, which may be relevant for this compound.

Caption: Putative signaling pathway of this compound in cardiomyocytes.

Quantitative Data Summary

As of the latest review of publicly accessible literature, no quantitative data from preclinical heart failure models investigating this compound has been published. Therefore, a structured table for data comparison cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound in heart failure models are not currently available in the public domain. Future research would necessitate the development and validation of protocols for:

-

In vitro studies:

-

Isolation and culture of primary adult cardiomyocytes.

-

Calcium transient measurements in response to this compound.

-

Contractility assays using techniques such as video-based edge detection.

-

Western blot analysis to probe the phosphorylation status of downstream effectors of RhoA signaling.

-

Gene expression analysis of markers for cardiac hypertrophy and fibrosis.

-

-

In vivo studies:

-

Induction of heart failure in animal models (e.g., transverse aortic constriction, myocardial infarction).

-

Pharmacokinetic and pharmacodynamic profiling of this compound.

-

Echocardiographic assessment of cardiac function.

-

Histological analysis of cardiac tissue to assess hypertrophy and fibrosis.

-

The following diagram outlines a hypothetical experimental workflow for the initial investigation of this compound.

Caption: Hypothetical workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The initial data on this compound, particularly its effect on cardiomyocyte contractility and calcium transients, suggests it may be a compound of interest for cardiovascular research. The potential link to RhoA signaling, inferred from the related compound (R)-CCG-1423, provides a plausible, albeit unconfirmed, mechanism of action that warrants further investigation.

Future research should focus on:

-

Confirming the direct molecular target(s) of this compound in cardiomyocytes.

-

Elucidating the precise mechanism by which it modulates calcium handling and contractility.

-

Conducting rigorous preclinical studies in established animal models of heart failure to assess its therapeutic potential.

This preliminary guide serves as a starting point for researchers and drug developers interested in the potential of this compound as a novel modulator of cardiac function. The path forward requires a systematic and thorough investigation to validate these initial observations and to fully understand the compound's therapeutic and toxicological profile.

References

A Technical Guide to the Basic Research Applications of G Protein-Coupled Receptor Kinase 5 (GRK5) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a critical role in the regulation of G protein-coupled receptor (GPCR) signaling. Beyond its canonical function of phosphorylating and desensitizing GPCRs, emerging research has unveiled non-canonical roles for GRK5 within the cell nucleus, where it can directly influence gene transcription. These dual functions have implicated GRK5 in a range of physiological and pathological processes, making it a compelling target for basic research and therapeutic development. This technical guide provides an in-depth overview of the basic research applications of GRK5 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows.

Core Applications of GRK5 Inhibitors in Basic Research

Inhibitors of GRK5 are invaluable tools for elucidating the multifaceted roles of this kinase in cellular signaling and disease. The primary areas of investigation include cardiovascular diseases, oncology, and inflammatory conditions.

Cardiovascular Research: Cardiac Hypertrophy and Heart Failure

GRK5 is highly expressed in the heart and has been identified as a key regulator of pathological cardiac hypertrophy.[1] In response to hypertrophic stimuli, GRK5 can translocate to the nucleus of cardiomyocytes, a process dependent on calcium/calmodulin (CaM).[2][3] In the nucleus, GRK5 phosphorylates histone deacetylase 5 (HDAC5), leading to its nuclear export and subsequent activation of pro-hypertrophic transcription factors like myocyte enhancer factor-2 (MEF2).[4][5]

GRK5 inhibitors are instrumental in dissecting this pathway and evaluating the therapeutic potential of targeting GRK5 in heart failure. For instance, the novel GRK5 inhibitor KR-39038 has been shown to significantly inhibit angiotensin II-induced cellular hypertrophy and HDAC5 phosphorylation in neonatal cardiomyocytes.[4][6] In vivo studies using mouse models of pressure overload-induced cardiac hypertrophy have demonstrated that oral administration of KR-39038 can attenuate the development of hypertrophy and preserve cardiac function.[4][6]

Oncology Research: A Dual Role in Cancer Progression

The role of GRK5 in cancer is complex, with evidence suggesting both tumor-suppressive and pro-tumorigenic functions depending on the cellular context.[7][8] Its canonical function of desensitizing GPCRs can inhibit signaling pathways that promote cell proliferation.[7] Conversely, nuclear GRK5 has been shown to phosphorylate and promote the degradation of the tumor suppressor p53, thereby inhibiting apoptosis.[7]

Selective GRK5 inhibitors, such as CCG-215022, have been used to probe these functions. In xenograft models of human rhabdomyosarcoma, treatment with a selective GRK5 inhibitor resulted in a significant reduction in tumor growth.[9] These inhibitors are critical for determining the specific cancer types where GRK5 inhibition could be a viable therapeutic strategy.

Inflammation and Neurodegenerative Disease Research

GRK5 is also implicated in inflammatory responses and neurodegenerative diseases. It can modulate inflammatory signaling pathways, in part through its interaction with the NF-κB pathway.[7][10] Preliminary studies in animal models suggest that GRK5 inhibitors can reduce excessive inflammatory responses.[11] In the context of neurodegenerative diseases like Alzheimer's, GRK5 is involved in the phosphorylation of amyloid precursor protein (APP), a key step in the formation of amyloid plaques.[11] Research in these areas is ongoing, with GRK5 inhibitors serving as essential chemical probes.

Quantitative Data on GRK5 Inhibitors

The development of potent and selective GRK5 inhibitors is an active area of research. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several commonly cited GRK5 inhibitors against GRK5 and, where available, other GRK family members to indicate selectivity.

| Inhibitor | GRK5 IC50 (µM) | GRK1 IC50 (µM) | GRK2 IC50 (µM) | GRK6 IC50 (µM) | Reference(s) |

| KR-39038 | 0.02 | - | - | - | [4][6][12][13] |

| Amlexanox | ~12.6 (pIC50 = 4.9) | ~63.1 (pIC50 = 4.2) | ~125.9 (pIC50 = 3.9) | - | [14][15][16] |

| CCG-215022 | 0.38 | 3.9 | 0.15 | - | [17][18][19] |

| Sunitinib | 0.83 | - | 130 | - | [7] |

| Ullrich-57 (5a) | 0.015 | - | 1.1 | - | [7] |

| CCG273441 | 0.0038 | - | 4.8 | - | [20] |

| GRL018-21 | 0.01 | - | - | - | [20] |

| Compound 4c | 0.01 | - | >1000 | - | [21] |

| Compound 9g | 0.0086 | - | 12 | - | [7] |

| Compound 3 | 0.033 | >40 | - | - | [8] |

| Compound 4 | 0.06 | 50 | - | 0.04 | [8] |

| Compound 6a | 0.027 | >10 | - | 0.016 | [8] |

| Compound 5 | 0.2 (after 4h) | >100 | >100 | - | [22] |

| Compound 16d | 1.1 (after 4h) | - | - | - | [22] |

| Balanol | 0.44 | 4.1 | 0.035 | - | [23] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research. The following sections provide methodologies for key experiments involving GRK5 inhibitors.

Protocol 1: In Vitro GRK5 Kinase Activity Assay (Radiometric)

This protocol describes a method to determine the inhibitory activity of a compound against GRK5 using a radioactive ATP isotope.

Materials:

-

Recombinant human GRK5 enzyme[24]

-

GRK5 substrate: Casein (1 mg/mL) or a specific peptide substrate[9][25]

-

Kinase Assay Buffer: 20 mM HEPES pH 7.0, 2 mM MgCl2, 0.025% n-dodecyl-β-maltoside[14]

-

ATP solution (10 mM)

-

GRK5 inhibitor (test compound)

-

P81 phosphocellulose paper[25]

-

1% Phosphoric acid solution[10]

-

Scintillation counter and fluid[10]

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the Kinase Assay Buffer, recombinant GRK5 enzyme (e.g., 50 nM), and the GRK5 substrate (e.g., 500 nM).[14]

-

Add the GRK5 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP (final ATP concentration typically in the low micromolar range, e.g., 5 µM).[14]

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 15-20 minutes).[25][26]

-

Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper strip.[25]

-

Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated radioactive ATP.[10]

-

Air dry the paper strips and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Inhibition of Cardiomyocyte Hypertrophy

This protocol details how to assess the effect of a GRK5 inhibitor on angiotensin II (AngII)-induced hypertrophy in neonatal rat ventricular myocytes (NRVMs).

Materials:

-

Primary neonatal rat ventricular myocytes (NRVMs)[4]

-

Cell culture medium (e.g., DMEM with 5% FBS)[14]

-

Serum-free medium

-

Angiotensin II (AngII)[4]

-

GRK5 inhibitor (test compound)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody: anti-α-actinin[26]

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope with imaging software[26]

Procedure:

-

Isolate and culture NRVMs in appropriate culture plates.

-

After 24-48 hours, replace the culture medium with serum-free medium for 24 hours to induce quiescence.

-

Pre-treat the cells with the GRK5 inhibitor at various concentrations for 1-2 hours. Include a vehicle control.

-

Stimulate the cells with AngII (e.g., 1 µM) for 24-48 hours.[26] Maintain a vehicle-treated control group and a group treated with the inhibitor alone.

-

After the incubation period, wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 and then block with 5% BSA.

-

Incubate the cells with the primary anti-α-actinin antibody overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

-

Acquire images using a fluorescence microscope.

-

Quantify the cell surface area of individual cardiomyocytes using imaging software. A significant reduction in cell size in the inhibitor-treated, AngII-stimulated group compared to the AngII-only group indicates an anti-hypertrophic effect.

Protocol 3: In Vivo Assessment of GRK5 Inhibitors in a Cardiac Hypertrophy Model

This protocol outlines a general procedure for evaluating a GRK5 inhibitor in a mouse model of pressure overload-induced cardiac hypertrophy, such as that induced by transverse aortic constriction (TAC).

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for TAC surgery

-

GRK5 inhibitor (test compound) formulated for oral or parenteral administration

-

Echocardiography equipment

-

Histology equipment and reagents (e.g., hematoxylin and eosin, Masson's trichrome)

Procedure:

-

Subject mice to TAC surgery to induce pressure overload-induced cardiac hypertrophy. A sham-operated group should be included as a control.

-

Administer the GRK5 inhibitor to a cohort of TAC mice at a predetermined dose and frequency (e.g., daily oral gavage of 30 mg/kg KR-39038).[4][6] A vehicle-treated TAC group should also be included.

-

Monitor cardiac function and dimensions non-invasively using echocardiography at baseline and at specified time points post-TAC (e.g., 2, 4, and 8 weeks).

-

At the end of the study period, euthanize the animals and harvest the hearts.

-

Measure heart weight to body weight ratios.

-

Perform histological analysis on heart sections to assess cardiomyocyte size and fibrosis.

-

Gene and protein expression analysis of hypertrophic markers (e.g., ANP, BNP, β-MHC) can also be performed on heart tissue.

-

Compare the outcomes between the vehicle-treated and inhibitor-treated TAC groups to determine the in vivo efficacy of the GRK5 inhibitor.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for understanding the complex relationships in cellular signaling and the logical flow of experiments. The following are Graphviz (DOT language) scripts to generate such diagrams.

GRK5 Signaling in Cardiac Hypertrophy

Workflow for In Vitro GRK5 Kinase Inhibition Assay

Workflow for Cell-Based Cardiomyocyte Hypertrophy Assay

Conclusion